Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-
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Overview
Description
Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, also known as 4-(4-chlorophenoxy)benzoic acid, is an organic compound with the molecular formula C13H9ClO3. It is a chlorinated derivative of benzoic acid and is characterized by the presence of a chlorophenoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, typically involves the reaction of 4-chlorophenol with benzoic acid derivatives. One common method includes the iodination of salicylic acid in the presence of hydrogen peroxide, followed by the reaction with 4-chlorophenol . The reaction conditions often involve the use of phosphorus trichloride as a catalyst and xylene as a solvent, with the mixture being heated to 110°C and stirred for 1.5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, exerts its effects involves the interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)acetic acid: Another chlorinated phenoxy compound with herbicidal properties.
4-chlorobenzoic acid: A simpler chlorinated benzoic acid derivative.
Uniqueness
Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, is unique due to its specific structural features, such as the gamma-oxo group and the chlorophenoxy substitution. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
57148-29-5 |
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Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
4-[4-(4-chlorophenoxy)phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H13ClO4/c17-12-3-7-14(8-4-12)21-13-5-1-11(2-6-13)15(18)9-10-16(19)20/h1-8H,9-10H2,(H,19,20) |
InChI Key |
RBSRTJKBLCCGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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